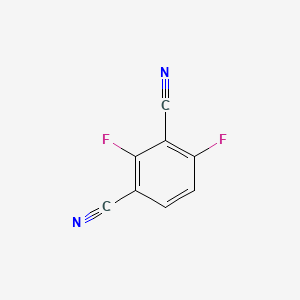
Sodium hexachlororhodate(III) dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexachlororhodate(III) dihydrate is an inorganic compound with the chemical formula Na₃RhCl₆·2H₂O. It is a rhodium-based salt that appears as a red crystalline solid. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexachlororhodate(III) dihydrate can be synthesized through the reaction of rhodium trichloride with sodium chloride in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity rhodium and sodium chloride. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes to obtain the high-purity compound required for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium hexachlororhodate(III) dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium compounds.
Reduction: It can be reduced to form lower oxidation state rhodium compounds.
Substitution: The chloride ligands can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of ammonia, phosphines, or other ligands under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state rhodium compounds.
Reduction: Lower oxidation state rhodium compounds.
Substitution: Various rhodium complexes with different ligands.
Scientific Research Applications
Sodium hexachlororhodate(III) dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various rhodium complexes and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including cancer treatment.
Mechanism of Action
The mechanism of action of sodium hexachlororhodate(III) dihydrate involves its interaction with molecular targets through coordination chemistry. The rhodium center can form complexes with various ligands, leading to changes in the chemical and physical properties of the compound. These interactions can affect molecular pathways and processes, making it useful in catalysis and other applications .
Comparison with Similar Compounds
Sodium hexachloroiridate(III): Similar in structure but contains iridium instead of rhodium.
Sodium hexachloropalladate(III): Contains palladium and has similar coordination chemistry.
Sodium tetrachloroaurate(III): Contains gold and is used in similar applications.
Uniqueness: Sodium hexachlororhodate(III) dihydrate is unique due to the specific properties of rhodium, such as its high catalytic activity and stability. These properties make it particularly valuable in applications requiring high-performance catalysts and materials .
Properties
Molecular Formula |
Cl6H4Na3O2Rh |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
trisodium;hexachlororhodium(3-);dihydrate |
InChI |
InChI=1S/6ClH.3Na.2H2O.Rh/h6*1H;;;;2*1H2;/q;;;;;;3*+1;;;+3/p-6 |
InChI Key |
IWVJAUVLRISAAG-UHFFFAOYSA-H |
Canonical SMILES |
O.O.[Na+].[Na+].[Na+].Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)


![2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B12843080.png)
![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)




![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)

